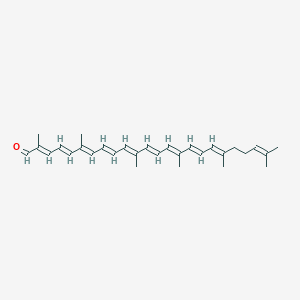
Apo-8'-lycopenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apo-8'-lycopenal is a triterpenoid.
This compound is a natural product found in Solanum lycopersicum and Nostoc with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Apo-8'-lycopenal has been shown to possess significant anticancer properties, particularly in inhibiting the invasion and migration of cancer cells. Research indicates that:
- Inhibition of Cancer Cell Migration : In studies using the SK-Hep-1 hepatoma cell line, this compound demonstrated stronger antimetastatic effects compared to lycopene itself. It inhibited cell invasion by decreasing the activity and expression of matrix metalloproteinases (MMP-2 and MMP-9) and increasing the expression of nm23-H1 and tissue inhibitors of metalloproteinases (TIMP-1 and TIMP-2) .
- Mechanisms of Action : The compound suppresses the Rho small GTPases and inhibits focal adhesion kinase-mediated signaling pathways, including ERK/p38 and PI3K-Akt axes, which are crucial in cancer cell migration .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties that contribute to its anticancer effects. Studies have shown that:
- Reduction of Pro-inflammatory Cytokines : Similar to lycopene, this compound can suppress pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. This suppression is linked to the downregulation of NF-κB transcription factors, which play a pivotal role in inflammatory responses .
Bioavailability and Metabolism
Understanding the bioavailability of this compound is essential for evaluating its therapeutic potential:
- Presence in Foods : this compound is found in various lycopene-rich foods, including tomatoes. However, its concentration is significantly lower than that of lycopene itself .
- Metabolic Pathways : It is primarily formed through the metabolism of lycopene by carotenoid monooxygenase II (CMO II) in the liver . The detection of this compound in human plasma indicates its absorption and potential systemic effects following dietary intake .
Case Studies
Several case studies have documented the impact of dietary lycopene and its metabolites on health outcomes:
Propiedades
Fórmula molecular |
C30H40O |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,11,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenal |
InChI |
InChI=1S/C30H40O/c1-25(2)14-10-17-28(5)19-12-21-29(6)20-11-18-26(3)15-8-9-16-27(4)22-13-23-30(7)24-31/h8-9,11-16,18-24H,10,17H2,1-7H3/b9-8+,18-11+,21-12+,22-13+,26-15+,27-16+,28-19+,29-20+,30-23+ |
Clave InChI |
AQXFMDSHWVVBIM-DCLDNXSWSA-N |
SMILES isomérico |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C)C)C |
Sinónimos |
apo-8'-lycopenal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















